molecular formula C10H21NO B1428120 [1-(2-Ethoxyethyl)cyclopentyl]methanamine CAS No. 1281229-10-4

[1-(2-Ethoxyethyl)cyclopentyl]methanamine

Cat. No.: B1428120
CAS No.: 1281229-10-4
M. Wt: 171.28 g/mol
InChI Key: ROBOTMSCERGPLX-UHFFFAOYSA-N
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Description

[1-(2-Ethoxyethyl)cyclopentyl]methanamine: is a cyclic amine compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring attached to a methanamine group via a 2-ethoxyethyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Ethoxyethyl)cyclopentyl]methanamine typically involves the reaction of cyclopentylmethanamine with 2-ethoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: [1-(2-Ethoxyethyl)cyclopentyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Ethoxyethyl)cyclopentyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It is used in the development of new biochemical assays and as a probe for studying enzyme activity .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on various physiological pathways and its potential as a drug candidate for treating certain diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other fine chemicals .

Mechanism of Action

The mechanism of action of [1-(2-Ethoxyethyl)cyclopentyl]methanamine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: [1-(2-Ethoxyethyl)cyclopentyl]methanamine is unique due to its combination of a cyclopentyl ring, a methanamine group, and a 2-ethoxyethyl chain. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

IUPAC Name

[1-(2-ethoxyethyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-2-12-8-7-10(9-11)5-3-4-6-10/h2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBOTMSCERGPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1(CCCC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-Ethoxyethyl)cyclopentyl]methanamine
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[1-(2-Ethoxyethyl)cyclopentyl]methanamine
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[1-(2-Ethoxyethyl)cyclopentyl]methanamine
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[1-(2-Ethoxyethyl)cyclopentyl]methanamine
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[1-(2-Ethoxyethyl)cyclopentyl]methanamine

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